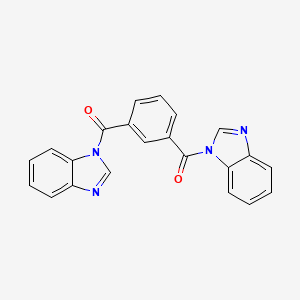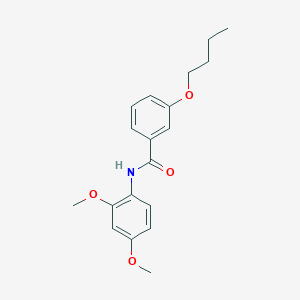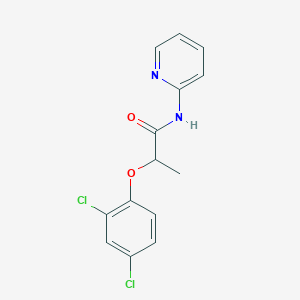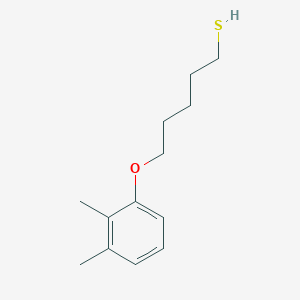![molecular formula C14H17NO3 B4942213 oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid](/img/structure/B4942213.png)
oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid (PCP-OA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The exact mechanism of action of oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the brain and immune system. It has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor and may also affect the activity of the cannabinoid receptor.
Biochemical and Physiological Effects
oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid has also been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid in lab experiments is its high potency, which allows for the use of lower concentrations. It is also relatively stable and can be stored for long periods without degradation. However, one limitation is that it is not widely available and may be expensive to synthesize.
Direcciones Futuras
There are several potential future directions for research on oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential benefits. Another area of interest is its potential as an anti-inflammatory agent and its role in the immune system. Additionally, more research is needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid is a synthetic compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
Oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid can be synthesized through a multi-step process involving the reaction of phenylcyclopentyl ketone with methylamine, followed by oxidation and reduction reactions. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
Oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid has been used in various scientific research studies, including studies on the central nervous system, immune system, and metabolic disorders. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid has also been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-oxo-2-[(1-phenylcyclopentyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-12(13(17)18)15-10-14(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHDPWQHMUXSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B4942151.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4942162.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4942163.png)

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide](/img/structure/B4942188.png)

![(2R*,6S*)-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4942197.png)
![3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one dihydrochloride](/img/structure/B4942198.png)


![ethyl 2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4942214.png)

![7-bromo-3-{[2-(3-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B4942217.png)